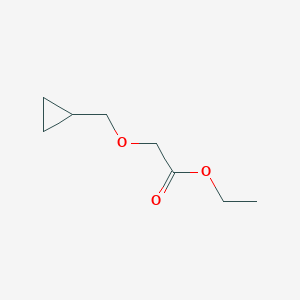

Ethyl 2-(cyclopropylmethoxy)acetate

Description

Structural Framework and Nomenclature within Organic Chemistry

Ethyl 2-(cyclopropylmethoxy)acetate is composed of an ethyl acetate (B1210297) core structure which is modified by a cyclopropylmethoxy group. The molecule's systematic IUPAC name is ethyl 2-(cyclopropylmethoxy)acetate. chemenu.comchemenu.com It consists of a three-membered cyclopropane (B1198618) ring attached to a methylene (B1212753) bridge (-CH2-), which is in turn connected to the acetate group via an ether linkage. This arrangement gives the molecule its characteristic properties and reactivity.

Key identifiers and properties of the compound are summarized in the table below.

| Property | Value |

| CAS Number | 1152592-10-3 biosynth.comglpbio.com |

| Molecular Formula | C₈H₁₄O₃ biosynth.comglpbio.com |

| Molecular Weight | 158.195 g/mol glpbio.com |

| SMILES | CCOC(=O)COCC1CC1 biosynth.comchemenu.com |

| Physical Form | Liquid vwr.com |

This table is interactive. Click on the headers to sort.

Relevance and Research Significance of the Cyclopropylmethoxy Moiety in Chemical Synthesis

The cyclopropyl (B3062369) group, a key component of the cyclopropylmethoxy moiety, is an increasingly important structural motif in medicinal chemistry and drug discovery. iris-biotech.deacs.org Its incorporation into molecules is a strategic choice made by chemists to fine-tune pharmacological performance. iris-biotech.de

The significance of the cyclopropyl ring stems from several unique structural and electronic features:

Conformational Rigidity : The three-membered ring is highly strained and conformationally restricted. This rigidity can help to lock a molecule into a specific orientation, which can be advantageous for binding to a biological target. iris-biotech.dewikipedia.org

Metabolic Stability : Replacing metabolically vulnerable groups, such as an N-ethyl group which is prone to oxidation by CYP450 enzymes, with an N-cyclopropyl group can enhance a drug's stability and half-life. iris-biotech.dehyphadiscovery.com

Potency and Lipophilicity : The cyclopropyl group can be used to increase potency and modulate lipophilicity. For instance, it is less lipophilic than isopropyl or phenyl groups, which can be a desirable trait in drug design. iris-biotech.de

Electronic Properties : The C-C bonds within the cyclopropane ring have enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes. acs.orgscientificupdate.com This makes the cyclopropyl group a good donor for hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org

The cyclopropyl ring is often used as an isosteric replacement for other chemical groups, like alkenes or gem-dimethyl groups, to improve a compound's properties. hyphadiscovery.comscientificupdate.com Research has shown that the cyclopropylmethoxy group specifically can be a key precursor in the synthesis of complex molecules, such as the beta-blocker Betaxolol. ntnu.no The synthesis of related structures often involves the reaction of an alcohol with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, under basic conditions. ntnu.noprepchem.com

The following table summarizes the strategic advantages of incorporating a cyclopropyl ring into drug molecules.

| Advantage | Description |

| Enhanced Potency | The rigid structure can lead to more favorable interactions with target receptors. acs.orgnih.gov |

| Increased Metabolic Stability | Can block sites of metabolism, for example, by diverting metabolism away from certain CYP enzymes. iris-biotech.dehyphadiscovery.com |

| Reduced Off-Target Effects | By improving binding specificity and altering physicochemical properties. acs.orgscientificupdate.com |

| Modulated Physicochemical Properties | Can alter pKa, lipophilicity, and brain permeability. iris-biotech.deacs.org |

| Conformational Restriction | Limits the shapes a molecule can adopt, which can prevent proteolytic hydrolysis in peptides. acs.orgnih.gov |

This table is interactive. Click on the headers to sort.

Historical Context of Related Cyclopropyl-Containing Compounds in Academic Literature

The cyclopropane ring was once viewed primarily as a chemical curiosity due to the significant ring strain imposed by its 60° bond angles, a major deviation from the ideal 109.5° for sp³-hybridized carbons. wikipedia.org Early models by Coulson-Moffit and Walsh were developed to explain the unique "bent bond" or π-character of its C-C bonds. wikipedia.org

Over the last few decades, this strained ring system has transitioned from a theoretical novelty to a validated and valuable component in modern drug design. scientificupdate.com The deliberate incorporation of cyclopropyl rings into bioactive molecules is a well-established strategy in medicinal chemistry. This is evidenced by the fact that in the decade prior to 2016, a total of 18 new chemical entities containing a cyclopropyl group were approved by the U.S. Food and Drug Administration (FDA). acs.orgscientificupdate.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyclopropylmethoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(9)6-10-5-7-3-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIYEGHTLPXBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 Cyclopropylmethoxy Acetate

Esterification Routes and Catalytic Approaches

The formation of the ethyl ester group in ethyl 2-(cyclopropylmethoxy)acetate is a critical step that can be accomplished through direct esterification or transesterification.

Optimized Conditions for Direct Esterification

Direct esterification, specifically the Fischer-Speier esterification, involves the reaction of 2-(cyclopropylmethoxy)acetic acid with ethanol (B145695) in the presence of an acid catalyst. sci-hub.boxresearchgate.net This equilibrium-driven process requires careful optimization of reaction parameters to achieve high conversion rates.

Key to optimizing this reaction is the effective removal of water, a byproduct that can shift the equilibrium back towards the reactants. sci-hub.box This is often achieved by using a Dean-Stark apparatus or by employing a large excess of the alcohol reactant. The choice of catalyst is also crucial for accelerating the reaction rate. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions. rug.nl Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst 15), offer advantages in terms of easier separation and reduced corrosion issues. sci-hub.boxresearchgate.net

Table 1: Optimized Conditions for Direct Esterification of 2-(cyclopropylmethoxy)acetic Acid

| Parameter | Condition | Rationale |

| Reactants | 2-(cyclopropylmethoxy)acetic acid, Ethanol (excess) | Excess ethanol drives the equilibrium towards product formation. |

| Catalyst | Sulfuric Acid or Amberlyst 15 | Provides the necessary acidic environment to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. sci-hub.boxresearchgate.net |

| Temperature | Reflux | Increases the reaction rate. The specific temperature is determined by the boiling point of the alcohol. |

| Water Removal | Dean-Stark apparatus or molecular sieves | Continuously removes water, shifting the equilibrium to favor the formation of the ester. sci-hub.box |

| Reaction Time | Varies (monitored by TLC or GC) | Dependent on the scale of the reaction and the efficiency of water removal. |

A typical laboratory-scale synthesis would involve refluxing 2-(cyclopropylmethoxy)acetic acid with a significant excess of ethanol and a catalytic amount of sulfuric acid, with continuous removal of water. The reaction progress is monitored until completion, after which the excess ethanol is removed under reduced pressure. The crude product is then purified, typically by distillation.

Transesterification Strategies

Transesterification offers an alternative route to ethyl 2-(cyclopropylmethoxy)acetate, particularly if the methyl or another alkyl ester of 2-(cyclopropylmethoxy)acetic acid is more readily available. This process involves the exchange of the alkoxy group of an ester with another alcohol in the presence of a catalyst. masterorganicchemistry.com

The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of producing the ethyl ester from a methyl ester, the reaction would involve treating methyl 2-(cyclopropylmethoxy)acetate with an excess of ethanol. To drive the equilibrium towards the desired product, the lower-boiling alcohol byproduct (methanol) is typically removed by distillation as it is formed. google.com

Table 2: Comparison of Catalysts for Transesterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Acid Catalysts | Sulfuric Acid, p-Toluenesulfonic Acid, Acidic Ion-Exchange Resins | Effective for a wide range of substrates. masterorganicchemistry.com | Can require high temperatures and long reaction times. |

| Base Catalysts | Sodium Ethoxide, Potassium Carbonate | Generally faster than acid-catalyzed reactions at lower temperatures. masterorganicchemistry.comresearchgate.net | The starting ester must be free of acidic protons to avoid side reactions. The base must be neutralized during workup. |

For the synthesis of ethyl 2-(cyclopropylmethoxy)acetate via transesterification from its methyl ester, using sodium ethoxide in an excess of ethanol at reflux would be an effective strategy. The reaction is driven to completion by the continuous removal of methanol.

Alkylation Reactions for Ether Formation

The formation of the ether linkage in ethyl 2-(cyclopropylmethoxy)acetate is commonly achieved through a nucleophilic substitution reaction, most notably the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com

O-Alkylation of Hydroxyacetate Precursors

This approach involves the O-alkylation of an ethyl hydroxyacetate precursor with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The reaction proceeds via an SN2 mechanism where the alkoxide, generated from the deprotonation of the hydroxyl group of ethyl hydroxyacetate, acts as a nucleophile and displaces the halide from the cyclopropylmethyl halide. wikipedia.orgbyjus.com

The selection of a suitable base is critical to deprotonate the hydroxyl group of the ethyl hydroxyacetate to form the more nucleophilic alkoxide. Strong bases such as sodium hydride (NaH) or potassium hydride (KH) are often employed for this purpose as they irreversibly deprotonate the alcohol. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an aprotic polar solvent to facilitate the SN2 reaction.

Influence of Base and Solvent Systems on Alkylation Efficiency

The efficiency of the O-alkylation is significantly influenced by the choice of base and solvent. The base must be strong enough to deprotonate the alcohol, but not so sterically hindered that it promotes elimination side reactions, especially with secondary or tertiary alkyl halides. masterorganicchemistry.comjk-sci.com For a primary halide like cyclopropylmethyl bromide, strong, non-nucleophilic bases are ideal.

The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation while leaving the anion (the nucleophile) relatively free and highly reactive. wikipedia.orgjk-sci.com The use of protic solvents would solvate the nucleophile, reducing its reactivity and slowing down the reaction.

Table 3: Effect of Base and Solvent on Williamson Ether Synthesis

| Base | Solvent | Effect on Reaction Efficiency |

| Sodium Hydride (NaH) | DMF, THF | Highly effective; irreversibly forms the alkoxide, and the hydrogen gas byproduct escapes the reaction mixture. masterorganicchemistry.comyoutube.com |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile (B52724) | A weaker base, often used for more sensitive substrates. May require higher temperatures and longer reaction times. jk-sci.com |

| Sodium Hydroxide (B78521) (NaOH) | Phase Transfer Catalyst (e.g., TBAB) in a two-phase system | Can be effective, especially under phase-transfer catalysis conditions which facilitate the transport of the hydroxide ion into the organic phase. |

Incorporation of the Cyclopropyl (B3062369) Group

A key aspect of the synthesis of ethyl 2-(cyclopropylmethoxy)acetate is the introduction of the cyclopropylmethyl moiety. This is typically achieved by using a precursor that already contains this group, such as 2-(cyclopropylmethoxy)acetic acid or cyclopropylmethyl halide. The synthesis of these precursors is therefore a fundamental consideration.

2-(cyclopropylmethoxy)acetic acid can be synthesized by reacting cyclopropylmethanol (B32771) with a haloacetic acid, such as bromoacetic acid, in the presence of a strong base like potassium tert-butoxide. chemicalbook.comgoogle.com The reaction proceeds via the formation of the alkoxide of cyclopropylmethanol, which then displaces the halide from the haloacetic acid.

Cyclopropylmethyl halides, such as cyclopropylmethyl bromide, are commonly prepared from cyclopropylmethanol. This can be achieved by treating cyclopropylmethanol with a brominating agent like phosphorus tribromide or thionyl bromide.

The synthesis of the precursor 2-(cyclopropylmethoxy)acetic acid has been reported with a high yield of 90%. chemicalbook.com The process involves the reaction of cyclopropylcarbinol and bromoacetic acid in the presence of potassium tert-butoxide in THF. chemicalbook.com

Cyclopropanation Methodologies for Precursor Synthesis

The synthesis of the crucial precursor, cyclopropylmethanol, is a foundational step. Several methodologies exist for the efficient formation of the cyclopropane (B1198618) ring present in this precursor.

One prominent method is the hydrogenation of cyclopropanecarboxaldehyde . This process offers an economical route to cyclopropylmethanol, avoiding expensive and difficult-to-handle reagents. google.comjustia.com The reaction is typically carried out in the presence of a cobalt or nickel catalyst, such as Raney Nickel or Raney Cobalt, under controlled temperature and pressure. google.com Optimal conditions often involve mild temperatures, generally in the range of 20 to 80°C, and pressures from 3 to 8 absolute bar to maximize the yield of cyclopropylmethanol while minimizing the reduction of the cyclopropane ring itself. google.com This method demonstrates high selectivity, often achieving 93-100% conversion to the desired alcohol. google.com

Another advanced approach is the enantioselective cyclopropanation of allylic alcohols . This method is particularly valuable for synthesizing chiral cyclopropane derivatives. orgsyn.org It often employs a Simmons-Smith-type reaction, utilizing a zinc carbenoid, such as that generated from diethylzinc and diiodomethane. orgsyn.org To achieve high enantioselectivity, a chiral ligand, for instance, a dioxaborolane ligand, is used as a chiral additive. orgsyn.org This technique is noted for producing excellent enantiomeric excesses, often between 88-94%. orgsyn.org Traditional carbene-based strategies, including catalytic transformations of diazo-derived carbenoids, also represent a common route for synthesizing cyclopropanes from olefins. researchgate.net

| Method | Precursor | Reagents/Catalyst | Typical Conditions | Selectivity/Yield |

| Hydrogenation | Cyclopropanecarboxaldehyde | Raney Nickel or Raney Cobalt | 20-80°C, 3-8 bar | 93-100% Selectivity google.com |

| Enantioselective Cyclopropanation | Allylic Alcohols | Diethylzinc, Diiodomethane, Chiral Dioxaborolane Ligand | -10°C to 0°C | 88-94% Enantiomeric Excess orgsyn.org |

Reactions Involving (Bromomethyl)cyclopropane and Analogues

A key intermediate for introducing the cyclopropylmethyl group is (bromomethyl)cyclopropane. sigmaaldrich.com This compound serves as a versatile building block in nucleophilic substitution reactions to form the ether linkage. sigmaaldrich.com

The synthesis of (bromomethyl)cyclopropane itself is typically achieved by the bromination of cyclopropylmethanol. While older methods using phosphorus tribromide were plagued by the formation of isomeric impurities that are difficult to separate, newer protocols have been developed to improve purity and yield. guidechem.com One such improved method involves the reaction of cyclopropylmethanol with a bromine source in the presence of formamide or related compounds, which helps to suppress isomer formation. guidechem.com Another high-purity method involves preparing a brominating agent from a triarylphosphite and bromine in a polar aprotic solvent like DMF at low temperatures (below 0°C) before adding cyclopropylmethanol. google.com

Once obtained, (bromomethyl)cyclopropane can be used in a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol, in this case, the hydroxyl group of an ethyl glycolate precursor, to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of (bromomethyl)cyclopropane, displacing the bromide and forming the desired ether bond. This type of SN2 reaction is a fundamental and widely applied strategy for ether synthesis. walisongo.ac.id For instance, a similar alkylation has been demonstrated by reacting (bromomethyl)cyclopropane with a hydroxybenzohydrazide derivative in the presence of potassium carbonate as a base to yield the corresponding ether. orientjchem.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents/Conditions | Product |

| Cyclopropylmethanol | Phosphorus Tribromide / Formamide | Bromination | Low temperature | (Bromomethyl)cyclopropane guidechem.com |

| Cyclopropylmethanol | Triarylphosphite / Bromine | Bromination | < 0°C, Polar aprotic solvent | (Bromomethyl)cyclopropane google.com |

| Ethyl Glycolate | (Bromomethyl)cyclopropane | Williamson Ether Synthesis | Base (e.g., NaH, K2CO3), Aprotic Solvent | Ethyl 2-(cyclopropylmethoxy)acetate |

Multistep Synthesis Pathways

A complete and logical multistep synthesis pathway for Ethyl 2-(cyclopropylmethoxy)acetate integrates the precursor synthesis and the subsequent etherification reaction. vapourtec.com A representative pathway can be outlined as follows:

Synthesis of Cyclopropylmethanol : The process begins with the production of cyclopropylmethanol. An economical and scalable approach is the catalytic hydrogenation of cyclopropanecarboxaldehyde using a Raney Nickel catalyst, which can be performed under mild conditions and provides high selectivity for the desired alcohol. justia.com

Conversion to (Bromomethyl)cyclopropane : The synthesized cyclopropylmethanol is then converted to the more reactive alkyl halide, (bromomethyl)cyclopropane. To ensure high purity and avoid isomeric byproducts like bromocyclobutane, a modern bromination protocol is employed. guidechem.com This may involve using a system of triphenylphosphine and bromine, or phosphorus tribromide in the presence of additives that suppress rearrangement. guidechem.comgoogle.com

Williamson Ether Synthesis : In the final step, (bromomethyl)cyclopropane is reacted with the sodium or potassium salt of ethyl glycolate (ethyl sodio-glycolate). This salt is typically prepared in situ by reacting ethyl glycolate with a strong base such as sodium hydride in an anhydrous aprotic solvent like tetrahydrofuran (THF). The subsequent addition of (bromomethyl)cyclopropane to this solution initiates the SN2 reaction, leading to the formation of Ethyl 2-(cyclopropylmethoxy)acetate. walisongo.ac.id The reaction progress is monitored, and upon completion, the product is isolated and purified through standard techniques like extraction and distillation.

Exploration of Novel Synthetic Protocols for Ethyl 2-(cyclopropylmethoxy)acetate Production

While the classical multistep pathway is effective, research into novel synthetic protocols aims to improve efficiency, safety, and sustainability. A significant area of development is the application of flow chemistry .

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. syrris.jp For a multi-step synthesis like that of Ethyl 2-(cyclopropylmethoxy)acetate, a "telescoped" flow process could be designed. vapourtec.com This would involve linking multiple reactors, each containing immobilized reagents or catalysts for a specific step. syrris.jp For example, the hydrogenation of cyclopropanecarboxaldehyde, the subsequent bromination, and the final etherification could be performed in a continuous sequence without isolating the intermediates. This approach can significantly reduce reaction times, improve safety by minimizing the handling of hazardous intermediates, and enhance reproducibility. syrris.jp

Furthermore, the development of novel catalytic systems for the etherification step is an active area of research. While the Williamson ether synthesis is reliable, it is stoichiometric in its use of base and can generate significant salt waste. Catalytic methods that could directly couple cyclopropylmethanol with an acetate (B1210297) precursor would represent a more atom-economical and "greener" alternative. Research into borrowing hydrogen catalysis, for example, has shown promise in forming C-O bonds from alcohols, which could potentially be adapted for this synthesis. researchgate.net Such innovations could provide more sustainable and efficient routes for the future production of Ethyl 2-(cyclopropylmethoxy)acetate.

Elucidation of Molecular Structure and Conformation Through Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ethyl group will present as a quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the terminal methyl protons (-O-CH₂-CH₃). The quartet arises from the coupling of the methylene protons with the three neighboring methyl protons, while the triplet is due to coupling with the two adjacent methylene protons.

The cyclopropyl (B3062369) group's protons will appear as a complex multiplet in the upfield region of the spectrum, characteristic of strained ring systems. The methine proton on the carbon attached to the ether oxygen will be the most downfield of the cyclopropyl protons.

The methylene protons of the acetate (B1210297) moiety (-O-CH₂-C=O) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The methylene protons of the cyclopropylmethoxy group (-O-CH₂-cyclopropyl) will likely appear as a doublet, due to coupling with the adjacent methine proton of the cyclopropyl ring.

Predicted ¹H NMR Data for Ethyl 2-(cyclopropylmethoxy)acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -O-CH₂-C=O | ~ 4.1 | s | - |

| -O-CH₂-CH₃ | ~ 4.2 | q | ~ 7.1 |

| -O-CH₂-CH₃ | ~ 1.3 | t | ~ 7.1 |

| -O-CH₂-cyclopropyl | ~ 3.4 | d | ~ 7.0 |

| Cyclopropyl-CH | ~ 1.0 | m | - |

| Cyclopropyl-CH₂ | ~ 0.5, ~0.2 | m | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Carbon (¹³C) NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 170 ppm. The carbons of the ethyl group will appear as two distinct signals, with the methylene carbon (-O-CH₂-) being more downfield than the methyl carbon (-CH₃). The carbons of the cyclopropylmethoxy group will also show distinct signals. The methylene carbon attached to the ether oxygen will be the most downfield of this group. The cyclopropyl carbons will appear in the upfield region, with the methine carbon being the most downfield of the three.

Predicted ¹³C NMR Data for Ethyl 2-(cyclopropylmethoxy)acetate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~ 170 |

| -O-CH₂-C=O | ~ 68 |

| -O-CH₂-CH₃ | ~ 61 |

| -O-CH₂-cyclopropyl | ~ 75 |

| -O-CH₂-CH₃ | ~ 14 |

| Cyclopropyl-CH | ~ 10 |

| Cyclopropyl-CH₂ | ~ 3 |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons. Similarly, correlations would be seen between the protons within the cyclopropyl ring and between the cyclopropylmethine proton and the adjacent methylene protons of the ether linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal at ~61 ppm would show a correlation to the proton quartet at ~4.2 ppm, confirming its assignment to the ethyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connectivity between different functional groups. For example, a correlation would be expected between the protons of the acetate methylene group (-O-CH₂-C=O) and the carbonyl carbon (C=O), as well as the carbon of the ether methylene group (-O-CH₂-cyclopropyl).

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Characteristic Vibrational Modes and Functional Group Identification

The IR and Raman spectra of ethyl 2-(cyclopropylmethoxy)acetate would be dominated by characteristic absorption bands of the ester and ether functional groups.

Ester Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1735-1750 cm⁻¹. rockymountainlabs.com Another characteristic feature of the ester group is the C-O stretching vibrations, which would appear as strong bands in the 1300-1000 cm⁻¹ region. rockymountainlabs.com

Ether Group: The C-O-C stretching vibration of the ether linkage is expected to produce a strong absorption in the IR spectrum, typically in the range of 1150-1085 cm⁻¹. rockymountainlabs.com

Cyclopropyl Group: The cyclopropyl ring has characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers.

Alkyl C-H Bonds: The C-H stretching vibrations of the ethyl and methylene groups will appear in the 2980-2850 cm⁻¹ region. C-H bending vibrations are expected in the 1470-1365 cm⁻¹ range.

Predicted IR Absorption Bands for Ethyl 2-(cyclopropylmethoxy)acetate

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (cyclopropyl) | ~ 3100-3000 | Medium |

| C-H stretch (alkyl) | ~ 2980-2850 | Medium-Strong |

| C=O stretch (ester) | ~ 1740 | Strong |

| C-H bend (alkyl) | ~ 1470-1365 | Medium |

| C-O-C stretch (ester) | ~ 1250 | Strong |

| C-O-C stretch (ether) | ~ 1100 | Strong |

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

Conformational Insights from Vibrational Spectra

The flexibility of the C-O-C-C and C-C-O-C dihedral angles in the cyclopropylmethoxy and ethyl ester moieties, respectively, allows for the existence of different rotational isomers (conformers). These conformers may have distinct vibrational frequencies. By analyzing the vibrational spectra, particularly at low temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. For example, studies on similar ether compounds have shown that different conformers can exhibit unique bands in the fingerprint region of the IR and Raman spectra. Computational modeling can be used in conjunction with experimental spectra to assign these bands to specific conformers and to estimate their relative populations.

Mass Spectrometry (MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of an ion's mass, allowing for the determination of its elemental composition. The molecular formula of Ethyl 2-(cyclopropylmethoxy)acetate is C8H14O3.

The theoretical exact mass of the molecular ion [M]+• can be calculated as follows:

| Element | Number of Atoms | Atomic Mass | Total Mass |

| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |

| Hydrogen (¹H) | 14 | 1.007825 | 14.10955 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 158.094295 |

An experimental HRMS measurement yielding a value extremely close to this calculated mass would unequivocally confirm the elemental composition of Ethyl 2-(cyclopropylmethoxy)acetate.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry, each providing unique fragmentation patterns that offer clues to the molecule's structure.

Predicted Electron Ionization (EI) Fragmentation:

In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]+•) and subsequent fragmentation. The fragmentation of Ethyl 2-(cyclopropylmethoxy)acetate is expected to follow pathways characteristic of both ethers and esters.

Key predicted fragmentation pathways include:

Alpha-cleavage at the ether oxygen: This is a common fragmentation pathway for ethers. Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a stable cyclopropylmethyl oxonium ion or the loss of the cyclopropylmethyl radical.

Cleavage of the ester group: Esters typically fragment via several routes, including the loss of the alkoxy group (-OCH2CH3) or the entire ethoxycarbonyl group (-COOCH2CH3).

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule.

Cleavage of the cyclopropyl ring: The three-membered ring can also undergo fragmentation, although this is generally less favored than cleavages at the functional groups.

A table of predicted significant fragments in the EI mass spectrum is presented below:

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Origin |

| 158 | [C8H14O3]+• | Molecular Ion |

| 113 | [C6H9O2]+ | Loss of -OCH2CH3 (ethoxy group) |

| 85 | [C5H9O]+ | Cleavage of the ester and subsequent rearrangement |

| 55 | [C4H7]+ | Cyclopropylmethyl cation |

| 45 | [C2H5O]+ | Ethoxy cation |

| 29 | [C2H5]+ | Ethyl cation |

Predicted Electrospray Ionization (ESI) Fragmentation:

ESI is a softer ionization technique, typically resulting in less fragmentation than EI. For a molecule like Ethyl 2-(cyclopropylmethoxy)acetate, ESI in positive ion mode would likely produce a protonated molecule [M+H]+ or adducts with sodium [M+Na]+ or potassium [M+K]+.

Tandem mass spectrometry (MS/MS) of the [M+H]+ ion would induce fragmentation. The expected fragmentation patterns in ESI-MS/MS would be simpler than in EI and would likely involve the loss of neutral molecules.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 159 [M+H]+ | 113 | Loss of ethanol (B145695) (C2H5OH) |

| 159 [M+H]+ | 87 | Loss of ethyl formate (B1220265) (C3H6O2) |

| 181 [M+Na]+ | 135 | Loss of ethanol (C2H5OH) |

X-ray Diffraction Studies for Solid-State Structure (if applicable to the compound or its derivatives)

Currently, there are no published X-ray crystal structures for Ethyl 2-(cyclopropylmethoxy)acetate in the Cambridge Structural Database (CSD). However, analysis of crystal structures of other small molecules containing cyclopropyl groups reveals some general features. The cyclopropyl ring is a rigid, strained system, and its presence can significantly influence the molecular packing in the crystal lattice. The conformation of the flexible ethyl and methoxyacetate (B1198184) side chains would be determined by a combination of intramolecular steric and electronic effects, as well as intermolecular interactions such as hydrogen bonding (if applicable with co-crystallized solvent molecules) and van der Waals forces within the crystal.

Should a suitable single crystal of Ethyl 2-(cyclopropylmethoxy)acetate be grown in the future, X-ray diffraction analysis would provide invaluable data to precisely define its solid-state conformation, including the orientation of the cyclopropyl group relative to the rest of the molecule and the torsional angles of the ester and ether linkages.

Computational and Theoretical Investigations of Ethyl 2 Cyclopropylmethoxy Acetate

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide a foundational approach to understanding the behavior of Ethyl 2-(cyclopropylmethoxy)acetate. These calculations solve the Schrödinger equation for the molecule, yielding information about its energy, geometry, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For Ethyl 2-(cyclopropylmethoxy)acetate, DFT calculations would be instrumental in predicting its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing key structural parameters.

The process of geometry optimization using DFT involves starting with an initial guess of the molecular structure and iteratively refining the atomic coordinates to minimize the total electronic energy. This would reveal the precise bond lengths, bond angles, and dihedral angles of Ethyl 2-(cyclopropylmethoxy)acetate. The resulting optimized geometry corresponds to a stationary point on the potential energy surface.

Table 1: Hypothetical Optimized Geometrical Parameters of Ethyl 2-(cyclopropylmethoxy)acetate from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | Value in Å |

| Bond Length | C-O (ester) | Value in Å |

| Bond Length | C-O (ether) | Value in Å |

| Bond Angle | O-C-C (ester) | Value in degrees |

| Dihedral Angle | C-O-C-C (ether) | Value in degrees |

This table illustrates the type of data that would be generated from a DFT geometry optimization. The values are placeholders as specific computational studies on this molecule are not publicly available.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information for Ethyl 2-(cyclopropylmethoxy)acetate.

These high-level calculations are computationally more intensive than DFT but can offer a more precise description of electron correlation effects, which are crucial for accurately determining molecular energies and properties. An ab initio study of Ethyl 2-(cyclopropylmethoxy)acetate would serve to benchmark the results from more approximate methods like DFT and provide a more refined understanding of its electronic behavior.

Conformational Landscape Analysis and Energy Minima Identification

The presence of flexible single bonds in Ethyl 2-(cyclopropylmethoxy)acetate allows for multiple spatial arrangements of its atoms, known as conformations. A conformational landscape analysis would systematically explore these different conformations to identify the most stable forms, which correspond to energy minima on the potential energy surface.

This analysis is typically performed by systematically rotating the rotatable bonds within the molecule and calculating the energy of each resulting conformation. The results would reveal the global minimum energy conformation, representing the most populated structure at equilibrium, as well as other local minima that might be accessible under certain conditions. Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and reactivity.

Electronic Properties and Reactivity Descriptors

Beyond the molecular structure, computational methods can quantify the electronic properties of Ethyl 2-(cyclopropylmethoxy)acetate, providing insights into its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more readily polarized and more reactive. For Ethyl 2-(cyclopropylmethoxy)acetate, the HOMO would likely be localized on the oxygen atoms of the ether and ester groups due to the presence of lone pairs, while the LUMO would be expected to be centered on the carbonyl group (C=O) of the ester.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Ethyl 2-(cyclopropylmethoxy)acetate

| Molecular Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

This table presents the kind of data that would be obtained from an FMO analysis. Specific values for Ethyl 2-(cyclopropylmethoxy)acetate are not available in published research.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values. Regions of negative electrostatic potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack. In Ethyl 2-(cyclopropylmethoxy)acetate, these would be expected around the oxygen atoms of the carbonyl and ether groups. Regions of positive electrostatic potential (typically colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbonyl carbon. The MEP surface would thus provide a clear, visual guide to the reactive behavior of Ethyl 2-(cyclopropylmethoxy)acetate.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between them. It provides a localized, intuitive picture of bonding that aligns well with chemical concepts like Lewis structures. webmo.net In the context of Ethyl 2-(cyclopropylmethoxy)acetate, NBO analysis can elucidate the nature of its intermolecular interactions and intramolecular charge transfer phenomena.

The NBO method partitions the molecular wavefunction into localized orbitals, including core orbitals, lone pairs, and bonding orbitals (sigma and pi bonds). webmo.net A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The energy of this delocalization, E(2), provides a measure of the interaction strength.

For Ethyl 2-(cyclopropylmethoxy)acetate, significant intermolecular interactions would likely involve the lone pairs on the oxygen atoms of the ester and ether functionalities acting as donor orbitals. These can interact with antibonding orbitals of neighboring molecules, leading to hydrogen bonding or other dipole-dipole interactions. For instance, in a solution, the oxygen lone pairs could interact with hydrogen bond donors.

A hypothetical NBO analysis of Ethyl 2-(cyclopropylmethoxy)acetate would likely reveal the following key interactions:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O-ether) | σ* (C-C cyclopropyl) | Moderate | Hyperconjugation |

| LP (O-carbonyl) | σ* (C-O ester) | High | Resonance |

| σ (C-H) | σ* (C-O) | Low | Hyperconjugation |

Note: The E(2) values in this table are hypothetical and serve to illustrate the expected relative strengths of interactions.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a theoretical tool derived from density functional theory (DFT) that helps in identifying the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. researchgate.net This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attack.

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, a condensed-to-atom variant of the Fukui function is often used, where the reactivity of each atom is considered. researchgate.net There are three main types of Fukui functions:

f+ (r): for nucleophilic attack (measures the reactivity of a site towards an electron-donating species).

f- (r): for electrophilic attack (measures the reactivity of a site towards an electron-accepting species).

f0 (r): for radical attack.

For Ethyl 2-(cyclopropylmethoxy)acetate, a Fukui function analysis would predict the following:

Nucleophilic Attack (f+): The carbonyl carbon of the ester group is expected to have the highest f+ value, indicating it is the most electrophilic center and the primary site for nucleophilic attack. This is due to the polarization of the C=O bond.

Electrophilic Attack (f-): The carbonyl oxygen and the ether oxygen atoms, with their lone pairs of electrons, are predicted to be the most susceptible to electrophilic attack. The carbonyl oxygen would likely be the most reactive site due to the higher electron density.

Radical Attack (f0): The reactivity towards radicals would be more distributed, but the tertiary carbon of the cyclopropyl (B3062369) group and the methylene (B1212753) group adjacent to the ether oxygen could be potential sites for radical attack.

A table summarizing the predicted reactive sites is presented below:

| Atom | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted f0 (Radical Attack) |

| Carbonyl Carbon | High | Low | Moderate |

| Carbonyl Oxygen | Low | High | Low |

| Ether Oxygen | Low | Moderate | Low |

| Cyclopropyl Carbons | Low | Low | Moderate |

| Ethyl Group Carbons | Low | Low | Low |

Note: The values in this table are qualitative predictions based on general chemical principles.

Simulated Spectroscopic Data and Correlation with Experimental Results

Computed Vibrational Frequencies (IR, Raman)

Computational chemistry allows for the prediction of vibrational spectra (Infrared and Raman) of molecules. researchgate.net These simulations are typically performed using methods like Density Functional Theory (DFT). The calculations provide the frequencies of the normal modes of vibration and their corresponding intensities. nih.gov Comparing these computed spectra with experimental data can help in the assignment of spectral bands to specific molecular vibrations. researchgate.net

For Ethyl 2-(cyclopropylmethoxy)acetate, the computed IR and Raman spectra would be expected to show characteristic bands for its functional groups. The accuracy of the predicted frequencies can be improved by using scaling factors to account for systematic errors in the computational methods and the effects of the molecular environment.

A table of predicted and expected experimental vibrational frequencies is shown below:

| Vibrational Mode | Computed Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) | Intensity (IR/Raman) |

| C=O Stretch (Ester) | ~1730-1750 | ~1735-1750 | Strong (IR) / Medium (Raman) |

| C-O Stretch (Ester) | ~1200-1300 | ~1200-1300 | Strong (IR) / Medium (Raman) |

| C-O-C Stretch (Ether) | ~1100-1150 | ~1100-1150 | Strong (IR) / Medium (Raman) |

| C-H Stretch (Cyclopropyl) | ~3000-3100 | ~3000-3100 | Medium (IR) / Strong (Raman) |

| C-H Stretch (Alkyl) | ~2850-3000 | ~2850-3000 | Medium (IR) / Strong (Raman) |

| CH₂ Bend | ~1450-1470 | ~1450-1470 | Medium (IR) / Medium (Raman) |

| Cyclopropyl Ring Breathing | ~1200-1250 | ~1200-1250 | Weak (IR) / Strong (Raman) |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. mdpi.com These predictions are valuable for assigning experimental spectra and for confirming the structure of a compound. The calculations are typically performed using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework.

For Ethyl 2-(cyclopropylmethoxy)acetate, the predicted chemical shifts would be influenced by the electronic environment of each nucleus. The electronegative oxygen atoms will cause deshielding of adjacent protons and carbons, leading to higher chemical shifts. The cyclopropyl group has a characteristic upfield shift due to its unique electronic structure.

A table of predicted ¹H and ¹³C NMR chemical shifts is presented below:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~170-172 |

| O-CH₂ (Ester) | ~4.1-4.3 | ~60-62 |

| CH₃ (Ester) | ~1.2-1.4 | ~14-16 |

| O-CH₂ (Ether) | ~3.9-4.1 | ~70-72 |

| CH (Cyclopropyl) | ~1.0-1.2 | ~10-12 |

| CH₂ (Cyclopropyl) | ~0.3-0.7 | ~3-5 |

| O-CH₂-C=O | ~4.0-4.2 | ~65-67 |

Note: These are estimated values based on typical chemical shifts for similar functional groups.

Theoretical Studies of Reaction Mechanisms Involving Ethyl 2-(cyclopropylmethoxy)acetate

Transition State Elucidation and Reaction Path Analysis

Theoretical chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways. academicjournals.org For reactions involving Ethyl 2-(cyclopropylmethoxy)acetate, such as its hydrolysis or synthesis, computational methods can be used to locate the transition state structures and to calculate the activation energies. nih.gov

The process involves mapping the potential energy surface of the reaction. The transition state is a first-order saddle point on this surface, representing the energy maximum along the reaction coordinate. nih.gov Locating the transition state allows for the determination of its geometry, energy, and vibrational frequencies. One of the vibrational frequencies of a true transition state will be an imaginary number, corresponding to the motion along the reaction coordinate that leads from reactants to products.

For example, in the alkaline hydrolysis of Ethyl 2-(cyclopropylmethoxy)acetate, a common reaction for esters, the reaction would proceed through a tetrahedral intermediate. Computational studies can elucidate the structure of the transition state leading to this intermediate.

The reaction path can be followed using Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species. nih.gov

A hypothetical reaction coordinate diagram for the initial step of alkaline hydrolysis of Ethyl 2-(cyclopropylmethoxy)acetate is described in the table below:

| Reaction Step | Description | Key Geometric Features of Transition State |

| Nucleophilic Attack | The hydroxide (B78521) ion attacks the carbonyl carbon. | The O-C bond is partially formed, and the C=O bond is elongated. The carbonyl carbon is moving towards a tetrahedral geometry. |

| Formation of Tetrahedral Intermediate | A stable intermediate with a tetrahedral carbon is formed. | - |

Kinetic and Thermodynamic Parameters of Elementary Steps

The formation and subsequent reactions of ethyl 2-(cyclopropylmethoxy)acetate would involve several elementary steps, each characterized by specific kinetic and thermodynamic parameters. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these parameters. researchgate.net

A typical elementary step in the synthesis of ethyl 2-(cyclopropylmethoxy)acetate is the Williamson ether synthesis, involving the reaction of sodium cyclopropylmethoxide with ethyl chloroacetate. The key kinetic parameter for this S(_N)2 reaction is the activation energy (E(_a)) or Gibbs free energy of activation ((\Delta)G), which represents the energy barrier that must be overcome for the reaction to proceed. The thermodynamic parameters of interest include the enthalpy of reaction ((\Delta)H) and the Gibbs free energy of reaction ((\Delta)G), which determine whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

Illustrative Kinetic and Thermodynamic Data

Computational studies on analogous etherification and esterification reactions provide insight into the expected values for ethyl 2-(cyclopropylmethoxy)acetate. The following table presents hypothetical data for the key reaction step, based on typical values for similar reactions calculated using DFT methods.

| Elementary Step | Parameter | Calculated Value (Illustrative) | Unit |

| Cyclopropylmethoxide + Ethyl Chloroacetate (\rightarrow) Transition State | Activation Energy (E(_a)) | 85 | kJ/mol |

| Cyclopropylmethoxide + Ethyl Chloroacetate (\rightarrow) Transition State | Enthalpy of Activation ((\Delta)H) | 82 | kJ/mol |

| Cyclopropylmethoxide + Ethyl Chloroacetate (\rightarrow) Transition State | Gibbs Free Energy of Activation ((\Delta)G) | 105 | kJ/mol |

| Cyclopropylmethoxide + Ethyl Chloroacetate (\rightarrow) Ethyl 2-(cyclopropylmethoxy)acetate + Cl | Enthalpy of Reaction ((\Delta)H) | -150 | kJ/mol |

| Cyclopropylmethoxide + Ethyl Chloroacetate (\rightarrow) Ethyl 2-(cyclopropylmethoxy)acetate + Cl | Gibbs Free Energy of Reaction ((\Delta)G) | -145 | kJ/mol |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis.

The negative values for (\Delta)H and (\Delta)G would indicate that the formation of ethyl 2-(cyclopropylmethoxy)acetate is thermodynamically favorable. The activation energy would be crucial in determining the reaction rate at a given temperature.

Solvent Effects on Molecular Structure and Energetics

The choice of solvent can significantly influence the molecular structure, energetics, and reactivity of ethyl 2-(cyclopropylmethoxy)acetate. frontiersin.org Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the effects of different solvents. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated environment.

For a molecule like ethyl 2-(cyclopropylmethoxy)acetate, which contains both polar (ester and ether groups) and nonpolar (cyclopropyl and ethyl groups) regions, the solvent polarity is expected to have a pronounced effect on its conformational preferences and energetics.

Conformational Analysis in Different Solvents

Ethyl 2-(cyclopropylmethoxy)acetate can exist in various conformations due to the rotation around its single bonds. The relative energies of these conformers can change with the solvent environment. Polar solvents are likely to stabilize conformers with larger dipole moments.

Illustrative Data on Solvent Effects

The following table illustrates how the relative energy and dipole moment of two hypothetical conformers of ethyl 2-(cyclopropylmethoxy)acetate might change in solvents of varying polarity.

| Solvent | Dielectric Constant ((\epsilon)) | Conformer | Relative Energy (kcal/mol) (Illustrative) | Dipole Moment (Debye) (Illustrative) |

| n-Hexane | 1.88 | A | 0.00 | 2.1 |

| B | 0.85 | 3.5 | ||

| Dichloromethane | 8.93 | A | 0.00 | 2.3 |

| B | 0.40 | 3.9 | ||

| Acetonitrile (B52724) | 37.5 | A | 0.00 | 2.4 |

| B | 0.15 | 4.2 | ||

| Water | 80.1 | A | 0.00 | 2.5 |

| B | -0.10 | 4.5 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational analysis.

As the dielectric constant of the solvent increases, the energy difference between the conformers is expected to decrease. In highly polar solvents like water, the conformer with the larger dipole moment (Conformer B) could even become the more stable one. This shift in conformational equilibrium can have significant implications for the molecule's reactivity and biological activity. Studies on related compounds have shown that polar protic solvents, in particular, can influence reaction pathways by forming hydrogen bonds and stabilizing charged intermediates or transition states. frontiersin.org

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Cyclopropylmethoxy Acetate

Hydrolysis Mechanisms and Kinetics

Hydrolysis, the cleavage of the ester bond by water, can be catalyzed by acids, bases, or enzymes. This reaction yields cyclopropylmethanol (B32771) and ethyl glyoxylate, which would be further hydrated to its gem-diol form in aqueous solution.

Acid-Catalyzed Hydrolysis Studies

The acid-catalyzed hydrolysis of esters is a reversible process that follows a nucleophilic acyl substitution mechanism. libretexts.org In the case of Ethyl 2-(cyclopropylmethoxy)acetate, the reaction would be initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of 2-(cyclopropylmethoxy)acetic acid.

Table 1: Representative Kinetic Data for Acid-Catalyzed Hydrolysis of Ethyl Acetate (B1210297)

| Temperature (°C) | Acid Catalyst (HCl) Concentration (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |

| 25 | 0.1 | 2.5 x 10⁻⁵ |

| 35 | 0.1 | 7.0 x 10⁻⁵ |

| 25 | 0.2 | 5.0 x 10⁻⁵ |

Note: This data is for ethyl acetate and serves as an illustrative example. The actual rates for Ethyl 2-(cyclopropylmethoxy)acetate may vary due to steric and electronic effects of the cyclopropylmethoxy group.

Base-Catalyzed Hydrolysis Studies

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iqwikipedia.org A hydroxide (B78521) ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion and forming 2-(cyclopropylmethoxy)acetic acid, which is subsequently deprotonated by the base to yield the carboxylate salt. uomustansiriyah.edu.iq

The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. uv.esaustinpublishinggroup.com The rate of saponification is generally faster than acid-catalyzed hydrolysis. vernier.com Kinetic studies on ethyl acetate have shown that the rate constant is dependent on temperature and the concentrations of the reactants. uv.esscranton.edu

Table 2: Representative Kinetic Data for Base-Catalyzed Hydrolysis of Ethyl Acetate

| Temperature (°C) | Initial [Ethyl Acetate] (M) | Initial [NaOH] (M) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| 25 | 0.01 | 0.01 | 0.11 |

| 35 | 0.01 | 0.01 | 0.25 |

| 25 | 0.02 | 0.01 | 0.11 |

Note: This data is for ethyl acetate and serves as an illustrative example. The actual rates for Ethyl 2-(cyclopropylmethoxy)acetate may vary.

Enzymatic Hydrolysis Pathways

Enzymes, particularly lipases and esterases, are known to catalyze the hydrolysis of esters with high specificity and efficiency under mild conditions. wikipedia.orgwikipedia.org These enzymes operate via a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in their active site. researchgate.net The serine hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate, which is stabilized by an oxyanion hole. researchgate.net This leads to an acyl-enzyme intermediate and the release of the alcohol (ethanol). Subsequent hydrolysis of the acyl-enzyme intermediate by water regenerates the free enzyme and releases the carboxylic acid (2-(cyclopropylmethoxy)acetic acid). researchgate.net

While specific studies on the enzymatic hydrolysis of Ethyl 2-(cyclopropylmethoxy)acetate are not prevalent, lipases from various sources like Candida antarctica Lipase B (CALB) are known to have broad substrate specificity and could potentially catalyze this reaction. nih.govresearchgate.net The rate and enantioselectivity of enzymatic hydrolysis can be influenced by the enzyme source, reaction medium, and temperature. nih.govacs.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.comlibretexts.org This reaction can be catalyzed by either acids or bases. For Ethyl 2-(cyclopropylmethoxy)acetate, reaction with an alcohol (R'OH) would lead to the formation of a new ester, Ethyl 2-(cyclopropylmethoxy)acetate, and ethanol.

Under acidic conditions, the mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.com In basic conditions, an alkoxide (R'O⁻) acts as the nucleophile in an addition-elimination pathway. libretexts.org The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. libretexts.org The transesterification of ethyl acetate with various alcohols has been studied and demonstrates the general feasibility of this transformation. nih.govntnu.nonih.gov

Reactions of the Ester Carbonyl Group

The carbonyl group of Ethyl 2-(cyclopropylmethoxy)acetate is a key site for various chemical transformations, most notably nucleophilic acyl substitution reactions. masterorganicchemistry.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of esters where a nucleophile replaces the alkoxy group. masterorganicchemistry.com This two-step mechanism involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (ethoxide). masterorganicchemistry.comvanderbilt.edu

Examples of Nucleophilic Acyl Substitution Reactions:

Ammonolysis: Reaction with ammonia (B1221849) or amines can convert Ethyl 2-(cyclopropylmethoxy)acetate into 2-(cyclopropylmethoxy)acetamide. chemistrysteps.comwikipedia.orgdalalinstitute.com The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.comyoutube.com

Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two primary alcohols: 2-(cyclopropylmethoxy)ethanol and ethanol. masterorganicchemistry.comorgoreview.comlibretexts.orgchemistrysteps.comucalgary.ca The reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the ethoxide group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. uomustansiriyah.edu.iqlibretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R'MgX) react with esters to produce tertiary alcohols after an acidic workup. uomustansiriyah.edu.iqlibretexts.orgyoutube.com The reaction involves two additions of the Grignard reagent. The first addition results in a ketone intermediate via nucleophilic acyl substitution, which then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. vanderbilt.eduyoutube.com

Condensation Reactions

The presence of α-hydrogens on the carbon adjacent to the ester carbonyl group in Ethyl 2-(cyclopropylmethoxy)acetate makes it susceptible to condensation reactions, most notably the Claisen condensation. This reaction involves the base-catalyzed self-condensation of two ester molecules to form a β-keto ester. unipd.itresearchgate.netchemrxiv.org

In a typical Claisen condensation, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of one ester molecule, generating a nucleophilic enolate. unipd.itresearchgate.net This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate results in the formation of the β-keto ester. unipd.itresearchgate.net For the self-condensation of Ethyl 2-(cyclopropylmethoxy)acetate, the expected product would be Ethyl 4-(cyclopropylmethoxy)-3-oxo-2-(cyclopropylmethoxymethyl)butanoate .

A study on the Claisen-type condensation of ethyl ethoxyacetate, a structurally similar compound, demonstrates the feasibility of such reactions. nih.gov The presence of the ether oxygen does not hinder the formation of the enolate and its subsequent reaction. The general mechanism for the Claisen condensation is well-established. unipd.itresearchgate.net

Table 1: Key Aspects of Claisen Condensation of Ethyl 2-(cyclopropylmethoxy)acetate

| Feature | Description |

| Reactants | Two molecules of Ethyl 2-(cyclopropylmethoxy)acetate |

| Reagent | Strong base (e.g., Sodium Ethoxide) |

| Key Intermediate | Enolate of Ethyl 2-(cyclopropylmethoxy)acetate |

| Product | Ethyl 4-(cyclopropylmethoxy)-3-oxo-2-(cyclopropylmethoxymethyl)butanoate |

| Reaction Type | Condensation |

It is important to note that for the reaction to proceed to completion, a full equivalent of base is required. This is because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated by the base, driving the equilibrium forward. researchgate.net

Reactions Involving the Ether Linkage and Cyclopropyl (B3062369) Ring

The cyclopropylmethoxy moiety in Ethyl 2-(cyclopropylmethoxy)acetate introduces specific reactive sites at the ether bond and the three-membered ring. These sites can undergo cleavage and ring-opening reactions under specific conditions.

Cleavage of the Cyclopropylmethoxy Ether Bond

The ether linkage in Ethyl 2-(cyclopropylmethoxy)acetate can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI, or with Lewis acids. rsc.orghyphadiscovery.comwikipedia.org The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the groups attached to the ether oxygen. rsc.orghyphadiscovery.com

Given that the cyclopropylmethyl group is a primary alkyl group, the cleavage is expected to proceed through an S(_N)2 mechanism. hyphadiscovery.com In this process, the ether oxygen is first protonated by the strong acid to form a good leaving group. Subsequently, the halide anion (e.g., Br or I) acts as a nucleophile and attacks the less sterically hindered carbon, which in this case is the methylene (B1212753) carbon of the ethyl group. This would lead to the formation of 2-(cyclopropylmethoxy)acetic acid and an ethyl halide.

However, the cyclopropylmethyl cation is known to be unusually stable due to hyperconjugation, where the bent orbitals of the cyclopropane (B1198618) ring overlap with the empty p-orbital of the carbocation. tandfonline.com This stability might favor an S(_N)1-type cleavage under certain conditions, leading to the formation of a cyclopropylmethyl cation intermediate. Deprotection of cyclopropylmethyl (CPM) ethers has been shown to require harsh conditions, such as 50% trifluoroacetic acid (TFA) in dichloromethane. tandfonline.com

Table 2: Reagents and Potential Products for Ether Bond Cleavage

| Reagent | Probable Mechanism | Major Products |

| HBr or HI | S(_N)2 | 2-(cyclopropylmethoxy)acetic acid and Ethyl bromide/iodide |

| Strong Lewis Acids (e.g., BBr(_3)) | S(_N)2 or S(_N)1 | Complex mixture, potentially including cyclopropylmethanol derivatives |

| 50% TFA in CH(_2)Cl(_2) | S(_N)1-like | Cyclopropylmethanol and ethyl acetate derivatives |

Ring-Opening Reactions of the Cyclopropane Moiety

The strained three-membered ring of the cyclopropane moiety is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of Lewis acids. nih.govechemi.com The driving force for these reactions is the relief of ring strain and the formation of a stable carbocation.

Acid-catalyzed ring-opening of the cyclopropylmethyl group typically leads to the formation of homoallylic or cyclobutyl derivatives. The specific product distribution depends on the reaction conditions and the nature of the substituents. For instance, the regioselective opening of a 4,6-O-cyclopropylmethylidene acetal (B89532) in a carbohydrate derivative using trimethylaluminum, a Lewis acid, has been reported to yield a 1-cyclopropylethyl ether. nih.gov This demonstrates the susceptibility of the cyclopropylmethyl system to react with Lewis acids.

In the context of Ethyl 2-(cyclopropylmethoxy)acetate, treatment with a strong acid could protonate the ether oxygen, followed by a rearrangement involving the opening of the cyclopropane ring to form a more stable secondary or tertiary carbocation. This intermediate could then be trapped by a nucleophile present in the reaction mixture. Radical-mediated ring-opening reactions of cyclopropane derivatives are also known to occur. cas.cn

Table 3: Conditions and Potential Outcomes of Cyclopropane Ring-Opening

| Condition | Potential Intermediate | Potential Product Type |

| Strong Acid (e.g., H(_2)SO(_4)) | Carbocation | Homoallylic or cyclobutyl derivatives |

| Lewis Acid (e.g., AlCl(_3), BF(_3)) | Lewis acid-base complex, carbocation | Rearranged and/or ring-opened products |

| Radical Initiator | Radical species | Ring-opened radical adducts |

Oxidation and Degradation Pathways

The oxidation and degradation of Ethyl 2-(cyclopropylmethoxy)acetate can occur at several points in the molecule, including the ether linkage, the ester group, and the cyclopropyl ring.

The ether linkage can undergo oxidative cleavage. For example, fungal peroxygenases have been shown to catalyze the H(_2)O(_2)-dependent cleavage of various ethers. nih.gov The oxidation of methyl ethers with chromium trioxide in acetic acid can yield the corresponding formate (B1220265), which can be hydrolyzed to an alcohol. rsc.org

The ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of 2-(cyclopropylmethoxy)acetic acid and ethanol. researchgate.net The thermal decomposition of ethyl acetate has been studied and can lead to the formation of ethylene (B1197577) and acetic acid. researchgate.net

The cyclopropyl group itself is generally considered to be relatively stable towards oxidation due to the high C-H bond dissociation energy. hyphadiscovery.com However, metabolic studies have shown that oxidation of the cyclopropyl ring can occur, leading to hydroxylated metabolites. hyphadiscovery.com In some cases, this can be a predominant metabolic pathway. hyphadiscovery.com Radical-mediated reactions can also lead to the ring-opening of the cyclopropylmethyl radical. psu.edu

Table 4: Potential Oxidation and Degradation Products

| Reactive Site | Reagent/Condition | Potential Products |

| Ether Linkage | Oxidizing agents (e.g., peroxygenase, CrO(_3)) | Aldehydes, formates, alcohols |

| Ester Group | Acid or base hydrolysis | 2-(cyclopropylmethoxy)acetic acid, Ethanol |

| Ester Group | Thermal degradation | Ethylene, Acetic acid derivatives |

| Cyclopropyl Ring | Metabolic oxidation | Hydroxylated cyclopropyl derivatives |

| Cyclopropyl Ring | Radical conditions | Ring-opened products |

Applications of Ethyl 2 Cyclopropylmethoxy Acetate As a Versatile Chemical Intermediate

Building Block in Complex Organic Synthesis

The structure of Ethyl 2-(cyclopropylmethoxy)acetate makes it an attractive starting point for constructing more complex molecular architectures. The ester functionality serves as a reactive handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, while the cyclopropylmethoxy group offers a stable, lipophilic scaffold that can influence the biological activity and physical properties of the final product. chemenu.com

The cyclopropylmethoxy structural unit is a key component of several active pharmaceutical ingredients. Most notably, it is integral to the structure of Betaxolol, a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. nih.govnih.gov Betaxolol's chemical structure is formally named 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-2-propanol. nih.gov

The synthesis of Betaxolol relies on the key intermediate, 4-(2-(cyclopropylmethoxy)ethyl)phenol. mdpi.comntnu.no Ethyl 2-(cyclopropylmethoxy)acetate serves as a precursor to this crucial intermediate. The synthetic pathway involves the transformation of the ester and acetate (B1210297) functionalities of the parent molecule to generate the required ethylphenol side chain. This key intermediate, featuring the intact cyclopropylmethoxy group, is then further elaborated through reactions such as the addition of epichlorohydrin (B41342) and subsequent amination with isopropylamine (B41738) to yield Betaxolol. mdpi.comntnu.no The presence of the cyclopropylmethoxy group is critical for the drug's cardioselectivity and favorable pharmacokinetic profile, including high oral bioavailability and a long plasma half-life. nih.gov

The principle of using ethyl acetate derivatives as building blocks is a well-established strategy in medicinal chemistry for accessing molecules with potential biological activity. The derivatization of such molecules allows for the systematic exploration of a chemical space to optimize biological effect. For instance, research on ethyl 2-(2-pyridylacetate) has shown its successful transformation into a wide array of derivatives containing thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole (B1194373) moieties. mdpi.com

Following this logic, Ethyl 2-(cyclopropylmethoxy)acetate can be derivatized to create novel scaffolds. The ester group can be converted to a hydrazide, which is a versatile intermediate for synthesizing various heterocyclic systems. Furthermore, the ether linkage or the cyclopropyl (B3062369) ring itself could be modified under specific conditions, although these are generally more stable. By attaching different pharmacophores to the cyclopropylmethoxy acetate core, chemists can generate libraries of new compounds for screening against various biological targets. The cyclopropyl group is often used in drug design to enhance metabolic stability, improve potency, and constrain the conformation of a molecule, making derivatives of Ethyl 2-(cyclopropylmethoxy)acetate attractive candidates for drug discovery programs. chemenu.com

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of drugs. Ethyl acetate derivatives are frequently employed as precursors in the synthesis of these ring systems. For example, ethyl isocyanoacetate is a key reagent in the multicomponent synthesis of 1,2,4-triazoles and other heterocyclic structures. rsc.org Similarly, the reaction of 2-(pyridin-2-yl)acetohydrazide, derived from the corresponding ethyl acetate, with various reagents leads to a range of heterocyclic products. mdpi.com

Ethyl 2-(cyclopropylmethoxy)acetate can serve as a valuable synthon for novel heterocycles that retain the unique cyclopropylmethoxy fragment. The synthesis strategy typically involves converting the ester into a more reactive intermediate. For example:

Condensation Reactions: The active methylene (B1212753) group adjacent to the carbonyl can participate in condensation reactions with various electrophiles.

Cyclization with Dinucleophiles: After conversion to the corresponding acid hydrazide, the molecule can be reacted with agents like carbon disulfide or isothiocyanates to form oxadiazole or thiadiazole rings, respectively. mdpi.com

Multicomponent Reactions: The ester can be used as a component in reactions that build complex heterocyclic frameworks in a single step. mdpi.com

The incorporation of the cyclopropylmethoxy unit into these new heterocyclic systems could lead to compounds with unique steric and electronic properties, potentially resulting in novel biological activities. nih.gov

Role in the Design and Synthesis of Functional Materials (Conceptual)

While the primary application of Ethyl 2-(cyclopropylmethoxy)acetate is in organic synthesis for bioactive molecules, its structural features suggest a conceptual role in the design of functional materials. The cyclopropyl group is a rigid, strained ring system that can impart specific conformational constraints. chemenu.com In polymer science, incorporating such rigid units into a polymer backbone can influence properties like the glass transition temperature, crystallinity, and mechanical strength.

Theoretically, Ethyl 2-(cyclopropylmethoxy)acetate could be used as a monomer or a chain modifier. After conversion to a diol or a dicarboxylic acid, it could be incorporated into polyesters or polyamides. The pendant cyclopropylmethoxy group would act as a non-co-planar side group, potentially disrupting chain packing and leading to amorphous materials with enhanced solubility or specific optical properties. The combination of the flexible ether linkage and the rigid cyclopropyl ring could be exploited in the design of liquid crystals or other ordered materials where molecular shape plays a critical role.

Exploration in Agrochemical Research as a Synthetic Precursor

The search for new agrochemicals, such as herbicides, insecticides, and fungicides, often parallels pharmaceutical research, with a focus on identifying novel molecular scaffolds that exhibit high efficacy and selectivity. The inclusion of cyclopropyl groups is a known strategy in agrochemical design to enhance biological activity and control metabolic pathways. chemenu.com